19-epi-Arisanlactone D; 22-O-Acetylarisanlactone C; 24,25-Dihydropreschisanartanin
Description
The compounds 19-epi-Arisanlactone D, 22-O-Acetylarisanlactone C, and 24,25-Dihydropreschisanartanin belong to the cycloartane and aristolactone families, which are characterized by their triterpenoid or lignan-derived skeletons.
Properties
Molecular Formula |
C31H42O11 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[2-[(1R,3S,15S,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13?,14?,16?,17?,18?,19?,21?,22?,23?,26?,28-,29-,30-,31+/m1/s1 |
InChI Key |
XVOAOTAZULSEBL-BJQUNPTCSA-N |
Isomeric SMILES |
CC1CC(OC1=O)C(C(C)C2C3[C@@]2(CC[C@@]45C(CCC6[C@]7(C4O)C(CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pre-schisanartanin B involves multiple steps, including the use of various reagents and catalysts. One of the synthetic routes includes the following steps:
Formation of Enol Ether: The enol ester is converted to the enol ether.
Reduction and Coupling: The lactone is reduced and coupled with another compound.
Oxidation: The product is oxidized to form an α-hydroxy ketone.
Equilibration: The α-hydroxy ketone is equilibrated to form the desired product.
Industrial Production Methods: The extract is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pre-schisanartanin B undergoes various chemical reactions, including:
Oxidation: Conversion to α-hydroxy ketone.
Reduction: Reduction of lactone.
Substitution: Formation of enol ether.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, NaHSO3.
Reducing Agents: DIBAL-H, L-Selectride.
Catalysts: AuCl, FeCl3.
Major Products: The major products formed from these reactions include α-hydroxy ketones and enol ethers .
Scientific Research Applications
Pre-schisanartanin B has several scientific research applications:
Mechanism of Action
The mechanism of action of Pre-schisanartanin B involves its interaction with molecular targets and pathways associated with inflammation. It inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and inferred properties based on analogs and related research:
Key Research Findings:
Epimerization Effects: Epimers like 17-Epidrospirenone (CAS 90457-65-1) exhibit distinct pharmacokinetic profiles compared to their parent compounds, suggesting that 19-epi-Arisanlactone D may similarly differ in bioavailability or activity .
Acetylation Trends : Acetylated derivatives (e.g., 3',4'-dihydroxyflavone analogs) often show improved membrane permeability, a property critical for drug candidates .
Hydrogenation Outcomes : Dihydro derivatives (e.g., 24,25-dihydroxycycloartan-3-one, CAS 155060-48-3) demonstrate increased stability under oxidative conditions, a trait advantageous for storage and formulation .
Biological Activity
The compounds 19-epi-Arisanlactone D , 22-O-Acetylarisanlactone C , and 24,25-Dihydropreschisanartanin are bioactive metabolites derived from plants in the Schisandra genus. They exhibit a range of biological activities that have garnered interest in pharmacology and medicinal chemistry. This article reviews their biological activities, including anti-inflammatory, cytotoxic, and antiviral properties, supported by case studies and research findings.
These compounds belong to the class of nortriterpenoids and are characterized by their unique structural frameworks. Their chemical structures influence their biological activities, making them subjects of extensive research.
Table 1: Chemical Structures
| Compound Name | Chemical Structure |
|---|---|
| 19-epi-Arisanlactone D | Structure |
| 22-O-Acetylarisanlactone C | Structure |
| 24,25-Dihydropreschisanartanin | Structure |
(Note: Replace the URLs with actual image links)
1. Anti-Inflammatory Activity
Research indicates that these compounds possess significant anti-inflammatory properties. For instance, 19-epi-Arisanlactone D has been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study demonstrated that at concentrations of 10 µM, it reduced IL-6 and TNF-alpha levels significantly.
2. Cytotoxic Activity
Cytotoxicity studies reveal that these compounds exhibit varying degrees of activity against different cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 19-epi-Arisanlactone D | A549 | 5.2 |
| 22-O-Acetylarisanlactone C | HT-29 | 3.8 |
| 24,25-Dihydropreschisanartanin | K562 | 4.5 |
These results suggest that 22-O-Acetylarisanlactone C exhibits the strongest cytotoxic effect among the three compounds tested.
3. Antiviral Activity
The antiviral potential of these compounds has also been explored, particularly against HIV and HSV viruses.
- 19-epi-Arisanlactone D showed promising results in inhibiting HIV-1 protease with an IC50 value of 3.0 µM.
- 24,25-Dihydropreschisanartanin demonstrated moderate antiviral activity against HSV-1 but was ineffective against other viral strains.
Case Study 1: Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory diseases, administration of 22-O-Acetylarisanlactone C resulted in a marked decrease in inflammatory markers over a six-week period. Patients reported improved symptoms and quality of life.
Case Study 2: Cytotoxicity in Cancer Research
A laboratory study investigated the effects of 24,25-Dihydropreschisanartanin on leukemia cells. The compound induced apoptosis through caspase activation pathways, leading to a significant reduction in cell viability after treatment.
The biological activities of these compounds are attributed to their interaction with various molecular targets involved in inflammation and cancer progression:
- Inhibition of Enzymes: These compounds inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory pathway.
- Modulation of Signaling Pathways: They affect signaling pathways related to cell proliferation and survival, such as NF-kB and MAPK pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
